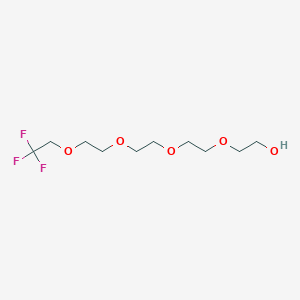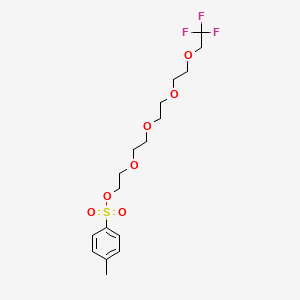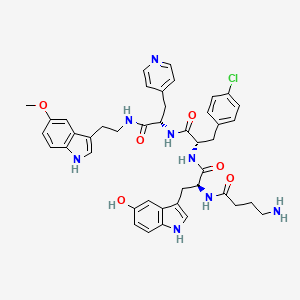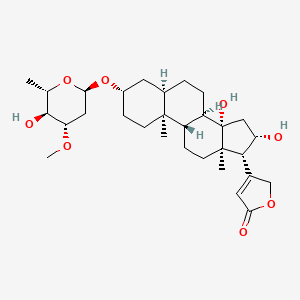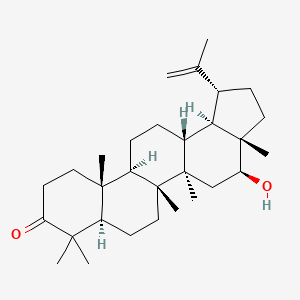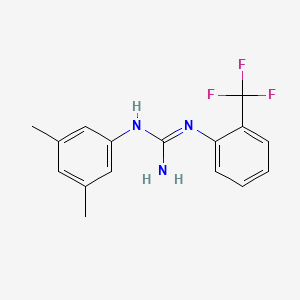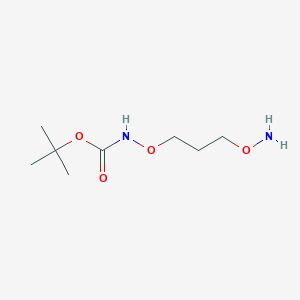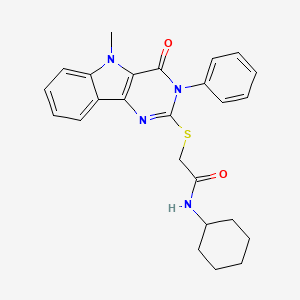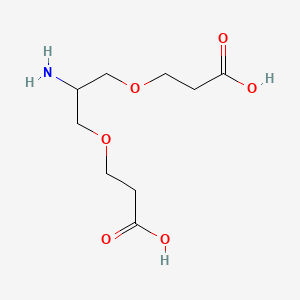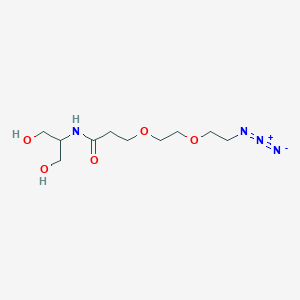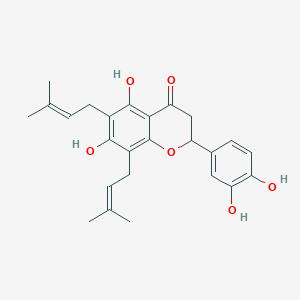
5,7,3',4'-Tetrahydroxy-6,8-di-C-prenylflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone: is a flavonoid compound known for its unique structure and potential biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they often exhibit antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of multiple hydroxyl groups and prenyl groups, which contribute to its distinctive chemical behavior and biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone typically involves the following steps:
Prenylation: The introduction of prenyl groups at specific positions on the flavanone core. This can be achieved using prenyl bromide in the presence of a base such as potassium carbonate.
Hydroxylation: The addition of hydroxyl groups at the 5, 7, 3’, and 4’ positions. This step often involves the use of hydroxylating agents like hydrogen peroxide or hydroxyl radicals generated in situ.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavanones. Substitution reactions can result in various esters or ethers.
Scientific Research Applications
5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone:
Chemistry: It serves as a model compound for studying the reactivity of prenylated flavonoids and their derivatives.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Due to its potential anticancer and antimicrobial activities, it is being explored for therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism by which 5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like PI3K/Akt.
Comparison with Similar Compounds
5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone: can be compared with other prenylated flavonoids, such as:
6,8-Diprenylorobol: Similar in structure but lacks some hydroxyl groups.
5,7,3’,4’-Tetrahydroxy-6,8-dimethoxyflavone: Contains methoxy groups instead of prenyl groups.
5,7,4’-Trihydroxy-6,8-diprenylisoflavone: Another prenylated flavonoid with a different substitution pattern.
The uniqueness of 5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone lies in its specific combination of hydroxyl and prenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
151649-32-0 |
|---|---|
Molecular Formula |
C25H28O6 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-8-16-23(29)17(9-6-14(3)4)25-22(24(16)30)20(28)12-21(31-25)15-7-10-18(26)19(27)11-15/h5-7,10-11,21,26-27,29-30H,8-9,12H2,1-4H3/t21-/m0/s1 |
InChI Key |
WWFVAIXZPACOBJ-NRFANRHFSA-N |
SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)CC=C(C)C)O)C |
Isomeric SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC(=C(C=C3)O)O)CC=C(C)C)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)CC=C(C)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6,8-Diprenyleriodictyol; 6,8 Diprenyleriodictyol; 6,8-Di-prenyleriodictyol; 6 8 Diprenyleriodictyol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


